

# Reactivity profile of 1-Bromo-5-fluoro-2-methyl-4-nitrobenzene

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## Compound of Interest

**Compound Name:** 1-Bromo-5-fluoro-2-methyl-4-nitrobenzene

**Cat. No.:** B1524174

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An In-depth Technical Guide to the Reactivity Profile of **1-Bromo-5-fluoro-2-methyl-4-nitrobenzene**

## Introduction

**1-Bromo-5-fluoro-2-methyl-4-nitrobenzene** (CAS No: 64695-96-1) is a highly functionalized aromatic compound that serves as a versatile intermediate in the synthesis of complex organic molecules.<sup>[1]</sup> Its strategic arrangement of bromo, fluoro, methyl, and nitro substituents on the benzene ring imparts a unique and predictable reactivity profile, making it a valuable building block for researchers in drug discovery, agrochemicals, and materials science.<sup>[2][3][4]</sup> The presence of a potent electron-withdrawing nitro group profoundly influences the molecule's electronic landscape, rendering the aromatic core susceptible to specific chemical transformations.

This technical guide provides a comprehensive analysis of the reactivity of **1-Bromo-5-fluoro-2-methyl-4-nitrobenzene**. We will delve into its molecular structure and electronic properties, detail its synthesis, and offer a mechanistic exploration of its key reactions, with a primary focus on Nucleophilic Aromatic Substitution (SNAr). This document is intended for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical, field-proven insights required for its effective utilization in complex synthetic campaigns.

# Molecular Structure and Physicochemical Properties

The reactivity of **1-Bromo-5-fluoro-2-methyl-4-nitrobenzene** is a direct consequence of the interplay between its various substituents. The nitro group at C4 is a strong electron-withdrawing group (-I, -M), which deactivates the ring towards electrophilic substitution but strongly activates it for nucleophilic substitution.<sup>[3][5]</sup> The halogens (Bromo at C1, Fluoro at C5) are also deactivating (-I, +M), while the methyl group at C2 is a weak activating group (+I). The cumulative effect of these groups, particularly the powerful nitro group, dictates the primary reaction pathways.

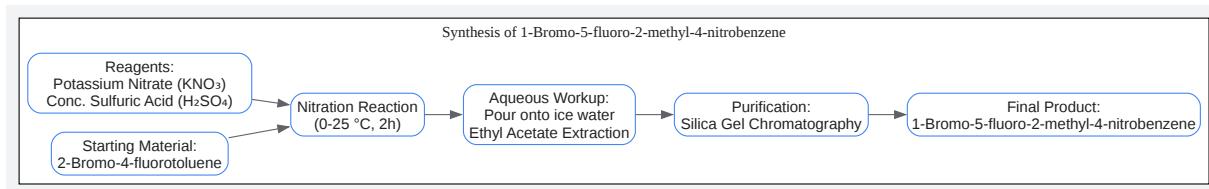
Caption: Electronic effects of substituents on the benzene ring.

Table 1: Physicochemical Properties of **1-Bromo-5-fluoro-2-methyl-4-nitrobenzene**

| Property          | Value  | Reference(s)                            |
|-------------------|--|---|
| CAS Number        | 64695-96-1                                       | <a href="#">[1]</a> <a href="#">[6]</a> |
| Molecular Formula | C <sub>7</sub> H <sub>5</sub> BrFNO <sub>2</sub> | <a href="#">[7]</a>                     |
| Molecular Weight  | 234.02 g/mol                                     | <a href="#">[1]</a> <a href="#">[6]</a> |
| Physical Form     | Solid  |   |
| InChI Key         | RYWJXYWJUJFEMD-UHFFFAOYSA-N                      |   |
| Storage           | Sealed in dry, room temperature                  |   |

## Synthesis

The title compound is typically prepared via electrophilic nitration of a disubstituted benzene precursor. A common and efficient route starts from 2-Bromo-4-fluorotoluene.<sup>[6]</sup> The directing effects of the methyl (ortho, para-directing) and bromo (ortho, para-directing) groups, combined with the fluoro group's influence, guide the incoming nitro group to the desired C4 position.



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Caption: Workflow for the synthesis of the title compound.

## Experimental Protocol: Nitration of 2-Bromo-4-fluorotoluene[7]

This protocol describes the synthesis on a 26.5 mmol scale.

- Reaction Setup: To a 100 mL three-necked flask equipped with a magnetic stirrer and a nitrogen inlet, add 2-Bromo-4-fluorotoluene (5.0 g, 26.5 mmol, 1.0 equiv) and 98% concentrated sulfuric acid (50 mL).
- Cooling: Cool the solution to a temperature between 0 °C and 5 °C using an ice bath.
- Addition of Nitrating Agent: While maintaining the low temperature, add potassium nitrate (3.5 g, 34.6 mmol, 1.3 equiv) in small portions to control the exotherm.
- Reaction: After the addition is complete, allow the mixture to warm to 25 °C and stir for 2 hours under a nitrogen atmosphere.
- Quenching and Extraction: Carefully pour the reaction mixture into a large beaker containing a substantial amount of ice water. Extract the aqueous mixture with ethyl acetate.
- Washing and Drying: Wash the combined organic phases with saturated brine, then dry over anhydrous sodium sulfate.

- Solvent Removal: Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
- Purification: Purify the crude material by silica gel column chromatography using petroleum ether as the eluent to yield the pure product (3.4 g, 54.3% yield).[6]

## Reactivity Profile and Mechanistic Insights

### A. Nucleophilic Aromatic Substitution (SNAr)

The cornerstone of **1-Bromo-5-fluoro-2-methyl-4-nitrobenzene**'s reactivity is its propensity to undergo Nucleophilic Aromatic Substitution (SNAr). This reaction class is characterized by the displacement of a leaving group (typically a halide) on an electron-poor aromatic ring by a nucleophile.[3] The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[3][8]

#### Causality of Reactivity:

- Activation: The nitro group at C4 strongly withdraws electron density from the ring via both inductive (-I) and resonance (-M) effects. This creates a significant partial positive charge ( $\delta+$ ) on the ring carbons, particularly those ortho and para to the nitro group.
- Sites of Attack: Both the bromo group at C1 (para to  $\text{NO}_2$ ) and the fluoro group at C5 (ortho to  $\text{NO}_2$ ) are positioned at activated sites.
- Intermediate Stabilization: When a nucleophile attacks either C1 or C5, the resulting negative charge in the Meisenheimer complex is delocalized onto the oxygen atoms of the nitro group. This delocalization provides substantial stabilization, lowering the activation energy for the initial nucleophilic attack, which is typically the rate-determining step.[5][9]

#### Regioselectivity: Bromo vs. Fluoro Displacement

A critical consideration is which halogen is preferentially displaced.

- Leaving Group Ability (Halogens): In SNAr, the C-F bond is stronger than the C-Br bond. However, the rate-determining step is the initial attack, not the departure of the leaving group. Fluorine's high electronegativity makes the carbon it's attached to more electrophilic

and better stabilizes the intermediate, often leading to a faster reaction (reactivity order is typically F > Cl > Br > I).

- **Positional Activation:** The bromo group is para to the nitro group, while the fluoro group is ortho. Resonance stabilization of the Meisenheimer complex is highly effective when the negative charge can be delocalized from the ortho and para positions directly onto the nitro group. Both positions allow for this stabilization. However, the para position (attack at C1, displacing Br) is sterically less hindered than the ortho position (attack at C5, displacing F), which is flanked by the nitro and methyl groups.

Therefore, while fluorine is generally more activating, the combination of strong para resonance stabilization and lower steric hindrance often favors the displacement of the bromine atom at the C1 position. The precise outcome can, however, be influenced by the nature of the nucleophile and the reaction conditions.

Caption: Competing S<sub>N</sub>Ar pathways for nucleophilic attack.

## Representative Protocol: Amination via S<sub>N</sub>Ar

This is a generalized protocol based on standard S<sub>N</sub>Ar conditions.

- **Reaction Setup:** In a sealed reaction vessel, dissolve **1-Bromo-5-fluoro-2-methyl-4-nitrobenzene** (1.0 equiv) in a polar aprotic solvent such as DMF or DMSO.
- **Add Reagents:** Add the amine nucleophile (e.g., morpholine, 1.2-2.0 equiv) and a non-nucleophilic base such as K<sub>2</sub>CO<sub>3</sub> or DIPEA (2.0 equiv) to scavenge the HBr byproduct.
- **Heating:** Heat the reaction mixture to a temperature between 80-120 °C. Monitor the reaction progress by TLC or LC-MS.
- **Workup:** Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.
- **Purification:** Wash the organic layer with water and brine, dry over Na<sub>2</sub>SO<sub>4</sub>, and concentrate. Purify the residue via column chromatography or recrystallization.

## B. Reduction of the Nitro Group

The nitro group is readily reduced to a primary amine ( $-\text{NH}_2$ ), a critical functional group in medicinal chemistry for forming amides, sulfonamides, and for participating in further coupling reactions.<sup>[2]</sup> This transformation dramatically alters the electronic character of the ring, converting the strongly deactivating nitro group into a strongly activating amino group.

Standard Protocol: Reduction with Tin and HCl<sup>[10]</sup>

- Reaction Setup: Suspend **1-Bromo-5-fluoro-2-methyl-4-nitrobenzene** (1.0 equiv) and tin (Sn) powder (3-4 equiv) in ethanol in a round-bottom flask.
- Acid Addition: Heat the mixture to reflux and add concentrated hydrochloric acid (HCl) dropwise.
- Reaction: Continue refluxing until the starting material is consumed (monitor by TLC).
- Workup: Cool the reaction and filter to remove excess tin. Make the filtrate strongly basic (pH  $> 10$ ) with aqueous NaOH to precipitate tin salts and deprotonate the aniline product.
- Extraction and Purification: Extract the product into an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate. Purify as needed.

## C. Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).<sup>[2][11]</sup> These reactions are fundamental for C-C and C-N bond formation. However, the electron-deficient nature of the aromatic ring can make oxidative addition to the C-Br bond more challenging, potentially requiring more electron-rich phosphine ligands or specialized catalyst systems to achieve high efficiency.

## Applications in Complex Synthesis

The true value of **1-Bromo-5-fluoro-2-methyl-4-nitrobenzene** lies in its role as a scaffold for building more complex molecular architectures. A typical synthetic strategy involves:

- SNAr Reaction: Displace the bromo group with a key fragment or nucleophile.
- Nitro Reduction: Reduce the nitro group to an aniline.

- Further Functionalization: Use the newly formed aniline and the remaining fluoro and methyl groups as handles for subsequent reactions, such as cyclizations to form heterocycles, a common motif in pharmaceutical compounds.[2]

This stepwise approach allows for the controlled and regioselective introduction of molecular diversity, accelerating the drug discovery process.[2]

## Safety and Handling

**1-Bromo-5-fluoro-2-methyl-4-nitrobenzene** is a hazardous substance and must be handled with appropriate precautions.

- Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye irritation. May cause respiratory irritation.[12]
- Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
- Storage: Store in a tightly sealed container in a dry, cool place away from incompatible materials.

## Conclusion

**1-Bromo-5-fluoro-2-methyl-4-nitrobenzene** is a potent synthetic intermediate whose reactivity is dominated by the powerful activating effect of its C4-nitro group. Its primary reaction pathway is Nucleophilic Aromatic Substitution, with a nuanced regioselectivity between the bromo and fluoro positions that can be exploited by the synthetic chemist. The ability to subsequently reduce the nitro group to an amine further enhances its utility, providing a gateway to a wide array of complex nitrogen-containing molecules. A thorough understanding of its electronic properties and reaction mechanisms, as detailed in this guide, is essential for leveraging this compound to its full potential in research and development.

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